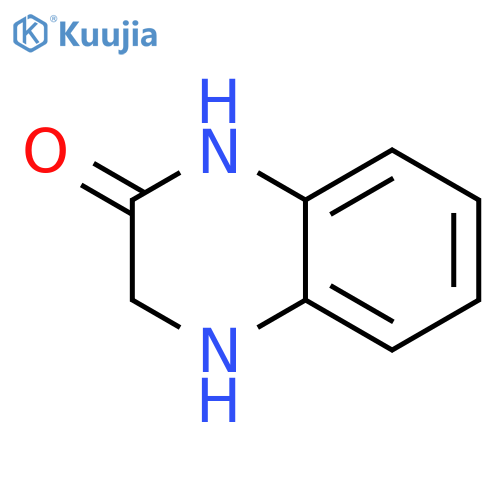

Cas no 59564-59-9 (3,4-dihydro-1H-quinoxalin-2-one)

59564-59-9 structure

商品名:3,4-dihydro-1H-quinoxalin-2-one

3,4-dihydro-1H-quinoxalin-2-one 化学的及び物理的性質

名前と識別子

-

- 3,4-Dihydroquinoxalin-2(1H)-one

- 2(1H)-Quinoxalinone,3,4-dihydro-

- 3,4-Dihydro-1H-quinazolin-2-one

- 3,4-Dihydro-1H-quinoxalin-2-one

- 3,4-Dihydro-2(1H)quinoxalinone

- 3,4-Dihydroquinoxalin-2-one

- NSC 73534

- SCHEMBL37900

- 3,4-Dihydro-quinoxalin-2-ol

- CS-0046843

- MFCD00204133

- DTXSID50208236

- BCP32428

- AKOS002337310

- SCHEMBL8317265

- Oprea1_130717

- EN300-04190

- NSC-73534

- FT-0677245

- 1,3,4-trihydroquinoxalin-2-one

- F0176-0217

- J-511199

- 3-AMINO-3-(2,3-DIHYDRO-BENZO[1,4]DIOXIN-6-YL)-PROPIONICACID

- AB04744

- EU-0033356

- BS-13392

- 3,4-Dihydro-2-[1H]quinoxalinone

- CHEMBL4583027

- SY018411

- NSC73534

- Z56990723

- BB 0219703

- SUR8F7X7R2

- Oprea1_202240

- 2(1h)-quinoxalinone, 3,4-dihydro-

- 1,2,3,4-tetrahydroquinoxalin-2-one

- 59564-59-9

- A832368

- 1,2,3,4-Tetrahydro-2-quinoxalinone

- AKOS000271556

- 3,4-DIHYDRO-2(1H)-QUINOXALINONE

- AC-29525

- AM20040808

- Oprea1_146653

- DB-072661

- STK500722

- STK506915

- ALBB-006577

- 3,4-dihydroquinoxalin-2-ol

- 3,4-dihydro-1H-quinoxalin-2-one

-

- MDL: MFCD00204133

- インチ: InChI=1S/C8H8N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-4,9H,5H2,(H,10,11)

- InChIKey: HYTIPJFUWHYQON-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C=C1)NC(=O)CN2

計算された属性

- せいみつぶんしりょう: 148.063663g/mol

- ひょうめんでんか: 0

- XLogP3: 0.9

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 回転可能化学結合数: 0

- どういたいしつりょう: 148.063663g/mol

- 単一同位体質量: 148.063663g/mol

- 水素結合トポロジー分子極性表面積: 41.1Ų

- 重原子数: 11

- 複雑さ: 170

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: Pale-yellow to Yellow-brown Solid

- 密度みつど: 1.186±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 140-143 ºC

- ようかいど: 溶出度(43 g/l)(25ºC)、

- PSA: 41.13000

- LogP: 1.32660

3,4-dihydro-1H-quinoxalin-2-one セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H320;H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Room temperature

3,4-dihydro-1H-quinoxalin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD29186-1g |

3,4-Dihydroquinoxalin-2(1H)-one |

59564-59-9 | 95% | 1g |

¥120.0 | 2024-04-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD29186-5g |

3,4-Dihydroquinoxalin-2(1H)-one |

59564-59-9 | 95% | 5g |

¥352.0 | 2024-04-18 | |

| Chemenu | CM141951-25g |

3,4-Dihydro-1H-quinoxalin-2-one |

59564-59-9 | 97% | 25g |

$*** | 2023-05-30 | |

| eNovation Chemicals LLC | Y1008945-25g |

3,4-Dihydro-1H-quinoxalin-2-one |

59564-59-9 | 95% | 25g |

$820 | 2024-07-28 | |

| Enamine | EN300-04190-100.0g |

1,2,3,4-tetrahydroquinoxalin-2-one |

59564-59-9 | 95% | 100g |

$3137.0 | 2023-04-30 | |

| Apollo Scientific | OR951424-1g |

3,4-Dihydro-1H-quinoxalin-2-one |

59564-59-9 | 97% | 1g |

£38.00 | 2025-02-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD29186-25g |

3,4-Dihydroquinoxalin-2(1H)-one |

59564-59-9 | 95% | 25g |

¥1167.0 | 2024-04-18 | |

| TRC | D451625-50mg |

3,4-Dihydro-1H-quinoxalin-2-one |

59564-59-9 | 50mg |

$ 65.00 | 2022-06-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EI224-200mg |

3,4-dihydro-1H-quinoxalin-2-one |

59564-59-9 | 95% | 200mg |

132.0CNY | 2021-08-05 | |

| abcr | AB307499-5 g |

3,4-Dihydroquinoxalin-2(1H)-one, 95%; . |

59564-59-9 | 95% | 5 g |

€380.10 | 2023-07-19 |

3,4-dihydro-1H-quinoxalin-2-one 関連文献

-

Yixiao Pan,Changjun Chen,Xin Xu,Haoqiang Zhao,Jiahong Han,Huanrong Li,Lijin Xu,Qinghua Fan,Jianliang Xiao Green Chem. 2018 20 403

-

Jelena Petronijevi?,Zorica Bugar?i?,Goran A. Bogdanovi?,Sr?an Stefanovi?,Nenad Jankovi? Green Chem. 2017 19 707

-

Ding-Er Wu,Qi-Chao Yao,Min Xia Phys. Chem. Chem. Phys. 2015 17 3287

-

Kiran,Payal Rani,Sandhya Chahal,Jayant Sindhu,Sudhir Kumar,Rajender S. Varma,Rajvir Singh New J. Chem. 2021 45 18722

-

Xia Zhang,Jingchao Chen,Ruhima Khan,Guoli Shen,Zhenxiu He,Yongyun Zhou,Baomin Fan Org. Biomol. Chem. 2019 17 10142

59564-59-9 (3,4-dihydro-1H-quinoxalin-2-one) 関連製品

- 15804-19-0(2,3-Dihydroxyquinoxaline)

- 114-83-0(N'-Phenylacetohydrazide)

- 51-66-1(N-(4-Methoxyphenyl)acetamide)

- 92-02-4(N-(3-Bis(2-hydroxyethylamino)phenyl)acetamide)

- 102-28-3(3'-Aminoacetanilide)

- 91-49-6(N-Butyl-N-phenylacetamide)

- 93-42-5(2-Mercapto-N-(2-naphthyl)acetamide)

- 103-90-2(Acetaminophen)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

推奨される供給者

atkchemica

(CAS:59564-59-9)3,4-dihydro-1H-quinoxalin-2-one

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:59564-59-9)3,4-dihydro-1H-quinoxalin-2-one

清らかである:99%

はかる:25g

価格 ($):312.0